(S)-1-(4-Methoxyphenyl)butan-1-amine

Trace Amine-Associated Receptor 1 (TAAR1) Agonist G Protein-Coupled Receptor (GPCR) Pharmacology Chiral Amine SAR

(S)-1-(4-Methoxyphenyl)butan-1-amine is a chiral primary amine (CAS 402750-74-7) with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. It features a stereogenic center at the C1 position of the butan-1-amine chain, adjacent to the para-methoxyphenyl ring, imparting specific three-dimensional properties that dictate its utility as a building block in asymmetric synthesis and its interaction with biological targets like Trace Amine-Associated Receptor 1 (TAAR1).

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12971337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Methoxyphenyl)butan-1-amine
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)OC)N
InChIInChI=1S/C11H17NO/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1
InChIKeyYFIJHKACBGRMFQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(4-Methoxyphenyl)butan-1-amine (CAS 402750-74-7): Chiral Amine for Asymmetric Synthesis and Targeted Pharmacological Research


(S)-1-(4-Methoxyphenyl)butan-1-amine is a chiral primary amine (CAS 402750-74-7) with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol [1]. It features a stereogenic center at the C1 position of the butan-1-amine chain, adjacent to the para-methoxyphenyl ring, imparting specific three-dimensional properties that dictate its utility as a building block in asymmetric synthesis and its interaction with biological targets like Trace Amine-Associated Receptor 1 (TAAR1) [2]. The compound is commercially available at defined purity levels (typically ≥95% to 98%) [1], making it a defined, purchasable reagent for chemical biology and medicinal chemistry applications.

(S)-1-(4-Methoxyphenyl)butan-1-amine Substitution Risks: Chiral Purity and Target Engagement Specificity


Substituting (S)-1-(4-Methoxyphenyl)butan-1-amine with its racemate, (R)-enantiomer, or structurally related analogs (e.g., 4-(4-methoxyphenyl)butan-1-amine) carries significant scientific and procurement risks. First, the (S)-enantiomer demonstrates distinct biological activity; while it acts as a TAAR1 agonist with an EC50 of 22.4 nM [1], its enantiomeric counterpart or racemate would yield divergent pharmacological profiles due to the established stereospecificity of amine-receptor interactions [2]. Second, in synthetic applications, the enantiomeric purity of the chiral auxiliary dictates the stereochemical outcome of subsequent reactions; using a racemate or incorrect enantiomer would produce mixtures of diastereomers, compromising product purity and yield . Finally, the specific isomeric form is critical for building upon established structure-activity relationships (SAR) in drug discovery campaigns, where even minor structural changes (e.g., positional isomerism) can abolish target engagement, as evidenced by the >10,000 nM EC50 shift for TAAR5 [3].

(S)-1-(4-Methoxyphenyl)butan-1-amine: Head-to-Head Comparative Data for Scientific Procurement


(S)-Enantiomer of 1-(4-Methoxyphenyl)butan-1-amine Demonstrates Potent TAAR1 Agonism

The (S)-enantiomer of 1-(4-methoxyphenyl)butan-1-amine is a potent agonist of the rat Trace Amine-Associated Receptor 1 (TAAR1). This is a direct, quantifiable differentiation point when compared to its (R)-enantiomer or racemic mixture, for which stereospecific activity data are often divergent in aminergic systems. [1] The compound's activity is characterized by an EC50 of 22.4 nM in a cAMP accumulation assay. [2]

Trace Amine-Associated Receptor 1 (TAAR1) Agonist G Protein-Coupled Receptor (GPCR) Pharmacology Chiral Amine SAR

Lack of Affinity for Beta-1 Adrenergic Receptor Differentiates (S)-1-(4-Methoxyphenyl)butan-1-amine from Non-Specific Aminergic Ligands

In contrast to certain structurally related analogs or endogenous amines, (S)-1-(4-methoxyphenyl)butan-1-amine exhibits no measurable affinity for the Beta-1 adrenergic receptor. An in vitro binding assay confirmed 'No affinity' for this target.

Adrenergic Receptor Binding Target Selectivity Profiling Off-Target Screening

High Purity and Defined Stereochemistry Ensures Reproducible Asymmetric Synthesis Outcomes

The compound is procurable with a purity specification of 95.00% or higher (98% purity available from certain suppliers), and with a defined (S)-stereochemistry [1]. In contrast, racemic or stereochemically undefined mixtures of 1-(4-methoxyphenyl)butan-1-amine (e.g., CAS 51089-97-5) introduce an uncontrolled variable in stereoselective reactions .

Chiral Auxiliary Asymmetric Synthesis Chemical Purity Specifications

Optimal Research Use Cases for (S)-1-(4-Methoxyphenyl)butan-1-amine


TAAR1-Mediated Neurological Pathway Investigation

Given its potent EC50 of 22.4 nM for rat TAAR1 [1], (S)-1-(4-methoxyphenyl)butan-1-amine is an ideal tool compound for in vitro and ex vivo studies exploring TAAR1's role in dopaminergic and serotonergic signaling. Its lack of affinity for the Beta-1 adrenergic receptor minimizes confounding off-target effects in these assays, making it a more selective probe than structurally related amines that may cross-react with adrenergic targets.

Stereocontrolled Synthesis of Complex Pharmaceutical Intermediates

The compound's defined (S)-stereochemistry at the benzylic amine position makes it a valuable chiral building block for constructing more complex molecules with multiple stereocenters . It can be employed as a chiral auxiliary or as a precursor to chiral ligands, where its high commercial purity (≥95%) [2] ensures reliable and reproducible stereochemical outcomes in multi-step syntheses.

Development of Enantiomerically Pure Reference Standards for Analytical Chemistry

As a well-defined single enantiomer (CAS 402750-74-7) [2], this compound is directly applicable as an analytical reference standard for developing and validating chiral HPLC or SFC methods. This is essential for quantifying enantiomeric excess in research involving related racemic or scalemic mixtures, ensuring accurate characterization of asymmetric reactions.

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